![molecular formula C14H6F4O2 B10839675 1,2-Bis(2,6-difluorophenyl)ethane-1,2-dione](/img/structure/B10839675.png)
1,2-Bis(2,6-difluorophenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione is an organic compound belonging to the class of aryl diketones This compound is characterized by the presence of two 2,6-difluorophenyl groups attached to an ethane-1,2-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,6-difluorophenyl)ethane-1,2-dione typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to form the corresponding diketone. One common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to the corresponding diol or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols .
Wissenschaftliche Forschungsanwendungen
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Potential applications in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 1,2-bis(2,6-difluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(3,5-difluorophenyl)ethane-1,2-dione: Similar structure but with different fluorine substitution pattern.
1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Contains trifluoromethyl groups instead of difluorophenyl groups.
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains methoxy groups instead of fluorine atoms.
Uniqueness
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C14H6F4O2 |
---|---|
Molekulargewicht |
282.19 g/mol |
IUPAC-Name |
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6F4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI-Schlüssel |
ZQTHCEAXUHQYSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(=O)C2=C(C=CC=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.